

# An In-depth Technical Guide to Compounds Potentially Designated as T-808

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

The designation "**T-808**" is ambiguous in scientific literature and can refer to several distinct chemical entities. This guide provides a comprehensive overview of the three most probable candidates for researchers, scientists, and drug development professionals: T808, a PET ligand for tau imaging; BLU-808, a wild-type KIT inhibitor; and M-808, a menin-MLL inhibitor. Each of these compounds has a unique chemical structure, mechanism of action, and set of experimental protocols associated with its study.

# T808: A Selective PET Ligand for Tau Aggregate Imaging

T808, also known as AV-680, is a radiolabeled small molecule designed for the in vivo imaging of tau protein aggregates, a pathological hallmark of Alzheimer's disease and other tauopathies, using Positron Emission Tomography (PET).[1][2]

## **Chemical Structure and Properties**

T808 is a benzimidazole pyrimidine derivative.[1][2]



| Property         | Value           |
|------------------|-----------------|
| Chemical Formula | C16H13FN4O      |
| Molecular Weight | 296.30 g/mol    |
| CAS Number       | 1320211-61-7[1] |

### **Mechanism of Action**

[¹8F]T808 is a PET tracer that selectively binds to paired helical filament (PHF)-tau aggregates in the brain.[1] This binding allows for the non-invasive visualization and quantification of tau pathology in living subjects. It exhibits a high binding affinity for tau aggregates with a 25 to 27-fold selectivity over β-amyloid plaques.[1][2] However, it has been noted that [¹8F]T808 can undergo defluorination in vivo, which can affect image quality.[3]

## **Experimental Protocols**

The synthesis of the T808 standard and its mesylate precursor (T808P) can be achieved in six steps.[4] The radiosynthesis of [18F]T808 involves a nucleophilic substitution reaction.[4][5]

#### Protocol:

- Fluoride-18 Production: [18F]Fluoride is produced via a cyclotron.
- Azeotropic Drying: The [18F]fluoride is dried with acetonitrile in the presence of Kryptofix
   2.2.2 and potassium carbonate.
- Nucleophilic Substitution: The dried [18F]fluoride is reacted with the T808P precursor in DMSO at an elevated temperature.[5]
- Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
- Formulation: The purified [18F]T808 is formulated in a physiologically compatible solution for injection.



 Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility.

Competitive binding assays are used to determine the binding affinity (Kd) of T808 to tau aggregates.

#### Protocol:

- Tissue Preparation: Homogenates of postmortem human brain tissue from Alzheimer's disease patients are prepared.
- Incubation: The brain homogenates are incubated with a known concentration of radiolabeled T808 and varying concentrations of unlabeled T808 (or other competing ligands).
- Separation: Bound and free radioligand are separated by filtration.
- Quantification: The amount of bound radioligand is quantified using a gamma counter.
- Data Analysis: The data are analyzed to calculate the dissociation constant (Kd).

## **Visualization**



Click to download full resolution via product page

Caption: Workflow of [18F]T808 for PET imaging of tau aggregates.

# BLU-808: A Potent and Selective Wild-Type KIT Inhibitor

BLU-808 is an investigational, orally bioavailable small molecule inhibitor of wild-type KIT, a receptor tyrosine kinase that plays a crucial role in the survival and activation of mast cells.[6] It is being developed for the treatment of mast cell-driven diseases, such as chronic urticaria.[7]



**Chemical Structure and Properties** 

| Property       | Value                     |
|----------------|---------------------------|
| Target         | Wild-type c-Kit           |
| Administration | Oral                      |
| Half-life      | Approximately 40 hours[8] |

## **Mechanism of Action**

BLU-808 is a highly potent and selective inhibitor of wild-type KIT.[8] By inhibiting KIT, BLU-808 modulates mast cell activity, which is a key driver in many allergic and inflammatory diseases.
[9] Preclinical studies have shown that BLU-808 can lead to a dose-dependent reduction in mast cells.[8]

**Ouantitative Data** 

| Parameter                           | Value        | Cell Line/Assay                   |
|-------------------------------------|--------------|-----------------------------------|
| pKIT IC50                           | 0.37 nM      | Cellular assay[4][8]              |
| WT KIT-dependent proliferation IC50 | 1.3 nM       | Cellular assay[4][8]              |
| Histamine release IC50              | 2.7 - 8.6 nM | Human CD34+ derived mast cells[4] |
| CD63 expression IC50                | 2.7 nM       | Human CD34+ derived mast cells[4] |

## **Experimental Protocols**

To determine the inhibitory activity of BLU-808 on KIT phosphorylation.

#### Protocol:

- Cell Culture: Mast cell lines (e.g., M-07e or UT-7) are cultured in appropriate media.[8]
- Compound Treatment: Cells are treated with varying concentrations of BLU-808.



- Stimulation: Cells are stimulated with stem cell factor (SCF) to induce KIT phosphorylation.
- Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.
- Western Blotting: Phosphorylated KIT (pKIT) and total KIT levels are assessed by Western blotting using specific antibodies.
- Densitometry: Band intensities are quantified to determine the IC<sub>50</sub> value.

To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of BLU-808.

#### Protocol:

- Study Design: A single-ascending dose (SAD) and multiple-ascending dose (MAD) study design is used.[8]
- Participant Recruitment: Healthy adult volunteers are enrolled.
- Dosing: Participants receive single or multiple oral doses of BLU-808 or placebo.[8]
- Safety Monitoring: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.
- Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the concentration of BLU-808 and its pharmacokinetic profile.[8]
- Pharmacodynamic Analysis: Serum tryptase levels are measured as a biomarker of mast cell activity.[8]

# Visualization





Click to download full resolution via product page

Caption: Inhibition of the wild-type KIT signaling pathway by BLU-808 in mast cells.

# M-808: A Covalent Inhibitor of the Menin-MLL Interaction

M-808 is a highly potent and efficacious covalent inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[10] It is being investigated as a potential therapeutic for acute leukemias with MLL rearrangements.[11]

## **Chemical Structure and Properties**



| Property         | Value             |
|------------------|-------------------|
| Chemical Formula | C45H63FN6O5S[11]  |
| Molecular Weight | 819.09 g/mol [11] |
| CAS Number       | 2377335-74-3[11]  |

### **Mechanism of Action**

M-808 covalently binds to cysteine 329 (Cys329) in menin, disrupting its interaction with MLL fusion proteins.[10] This interaction is critical for the expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[7] [12] By inhibiting this interaction, M-808 leads to the suppression of these genes and subsequent inhibition of leukemia cell growth.

**Ouantitative Data** 

| Parameter                            | Value  | Cell Line   |
|--------------------------------------|--------|-------------|
| Binding IC <sub>50</sub> (Menin-MLL) | 2.6 nM | N/A[10]     |
| Cell Growth Inhibition IC50          | 1 nM   | MV4;11[10]  |
| Cell Growth Inhibition IC50          | 4 nM   | MOLM-13[10] |
| Cell Growth Inhibition IC50          | 2.8 nM | HL-60       |

# **Experimental Protocols**

To evaluate the in vivo anti-tumor efficacy of M-808.

#### Protocol:

- Cell Culture: MV4;11 human leukemia cells are cultured in appropriate media.
- Animal Model: Severe combined immunodeficient (SCID) mice are used.[10]
- Tumor Implantation: MV4;11 cells are subcutaneously or intravenously injected into the mice.



- Compound Administration: Once tumors are established, mice are treated with M-808 (e.g., 25 mg/kg, intravenously, every other day) or a vehicle control.[10]
- Tumor Measurement: Tumor volume is measured regularly with calipers.
- Toxicity Monitoring: Animal weight and general health are monitored for signs of toxicity.
- Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., gene expression).

## **Visualization**



Click to download full resolution via product page

Caption: M-808 disrupts the menin-MLL interaction, leading to the suppression of leukemogenic gene transcription.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLU-808 effectively inhibits mast cell activation in preclinical models | BioWorld [bioworld.com]
- 5. Comparison of New Tau PET-Tracer Candidates With [18F]T808 and [18F]T807 PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLU-808 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. KIT inhibitor BLU-808 shows promise for mast cell disorders | BioWorld [bioworld.com]
- 9. Characteristics of Tau and Its Ligands in PET Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukemia Proto-Oncoprotein MLL Forms a SET1-Like Histone Methyltransferase Complex with Menin To Regulate Hox Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 11. BLU-808 | c-Kit inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Compounds Potentially Designated as T-808]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611110#what-is-the-chemical-structure-of-t-808]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com